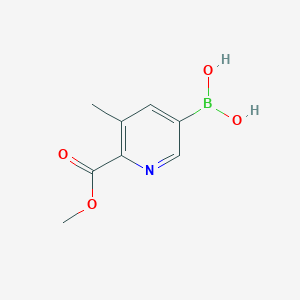
(6-(Methoxycarbonyl)-5-methylpyridin-3-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-(Methoxycarbonyl)-5-methylpyridin-3-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (6-(Methoxycarbonyl)-5-methylpyridin-3-yl)boronic acid typically involves the borylation of a pyridine derivative. One common method is the Miyaura borylation reaction, where an aryl halide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction conditions often include solvents like toluene or dimethylformamide (DMF) and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity .
化学反应分析
Types of Reactions: (6-(Methoxycarbonyl)-5-methylpyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or phenol.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a base or an acid.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or sodium periodate (NaIO4).
Protodeboronation: Acids (e.g., HCl) or bases (e.g., NaOH).
Major Products Formed:
Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.
Oxidation: Alcohols or phenols.
Protodeboronation: The corresponding hydrocarbon.
科学研究应用
(6-(Methoxycarbonyl)-5-methylpyridin-3-yl)boronic acid has diverse applications in scientific research:
作用机制
The mechanism of action of (6-(Methoxycarbonyl)-5-methylpyridin-3-yl)boronic acid involves the formation of boronate esters with diols or other nucleophiles. This interaction can inhibit enzymes by forming stable complexes with active site residues, thereby blocking the enzyme’s activity . The compound’s boronic acid group is crucial for its reactivity and ability to form these complexes .
相似化合物的比较
- Phenylboronic acid
- 4-(Methoxycarbonyl)phenylboronic acid
- (2-Fluoropyridin-3-yl)boronic acid
Comparison: (6-(Methoxycarbonyl)-5-methylpyridin-3-yl)boronic acid is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and binding properties. Compared to phenylboronic acid, it has an additional methoxycarbonyl group that can enhance its solubility and reactivity in certain reactions .
属性
分子式 |
C8H10BNO4 |
|---|---|
分子量 |
194.98 g/mol |
IUPAC 名称 |
(6-methoxycarbonyl-5-methylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C8H10BNO4/c1-5-3-6(9(12)13)4-10-7(5)8(11)14-2/h3-4,12-13H,1-2H3 |
InChI 键 |
XLFJNBMENHGVSC-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=C(N=C1)C(=O)OC)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


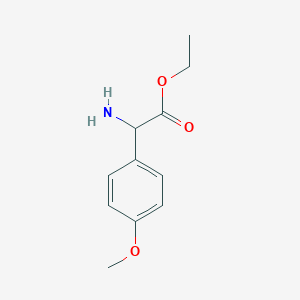
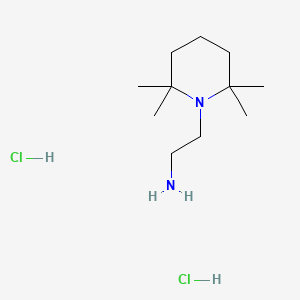
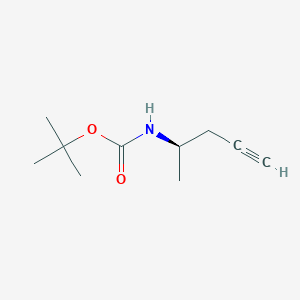
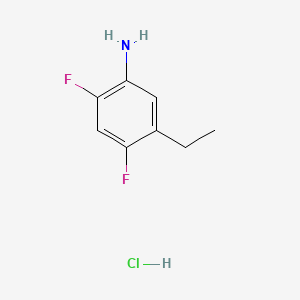
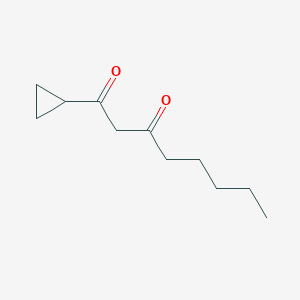
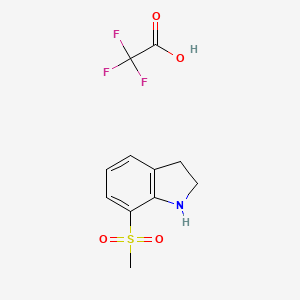
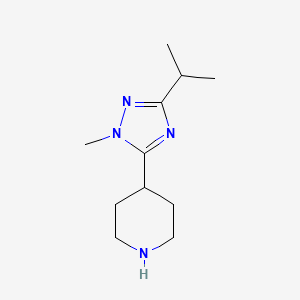
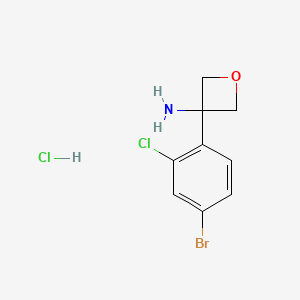
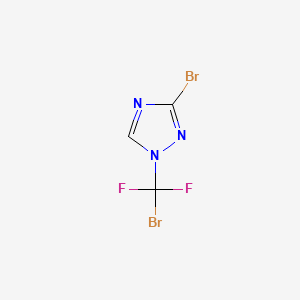
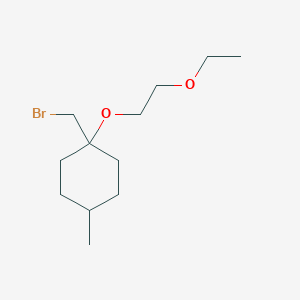
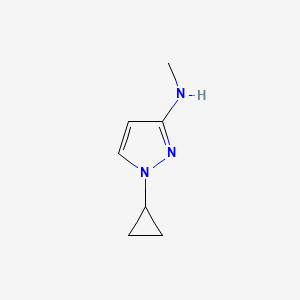
![3-[(4-amino-1H-pyrazol-1-yl)methyl]benzonitrile dihydrochloride](/img/structure/B13477364.png)
![4-[(3-Methylphenyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B13477371.png)

